3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine
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Overview
Description
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
1,2,4-Triazole derivatives can be synthesized through multi-step chemical modifications. For example, 3-bromobenzoic acid can be converted into its methyl-3-bromobenzoate, which is then transformed into 3-bromobenzohydrazide. The final step involves the cyclization of this compound, producing its 1,2,4-triazole derivative .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques like IR, HNMR, and UV–visible spectroscopy .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be investigated using density functional theory (DFT). For example, the frontier molecular orbital (FMO) analysis can reveal the band gap value of the compound .Scientific Research Applications
Drug Delivery Systems
The research on lipophilic pyrenyl derivatives encapsulated in water-soluble metalla-cages demonstrates innovative drug delivery mechanisms. These complexes exhibit increased cytotoxicity against human ovarian A2780 cancer cells compared to the empty cage, suggesting potential applications in targeted cancer therapies (Mattsson et al., 2010).
Antifungal Activity
A novel amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings has been reported to show moderate to good antifungal activity. This study highlights the sensitivity of Cryptococcus neoformans to compounds with specific sulfonyl attachments, indicating a new avenue for antifungal drug development (Darandale et al., 2013).
Antimicrobial and Surface Activity
Compounds based on 3-methyl 1-phenyl-5-amino pyrazole have been synthesized and evaluated for their antimicrobial activity. The formation of various heterocycles incorporating the sulfonyl moiety suggests potential applications in developing new antimicrobial agents (El‐Emary et al., 2002).
Green Chemistry in Synthesis
The synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in Dexlansoprazole synthesis, showcases an environmentally friendly approach with low waste generation. This research highlights the application of green chemistry principles in the pharmaceutical industry (Gilbile et al., 2017).
Structural and Spectral Analysis
DFT, ab initio, and FT-IR studies of sulfonamide triazenes offer insights into the structural and spectral properties of these compounds. Understanding these characteristics can aid in the design of new materials with desired physical and chemical properties (Dabbagh et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Compounds with a 1,2,4-triazole moiety have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies . The presence of the 1,2,4-triazole group might suggest potential interactions with biological targets, but further studies are required to confirm this.
Biochemical Pathways
It’s worth noting that compounds containing 1,2,4-triazole have been found to possess promising anticancer activities . This suggests that they may interact with pathways related to cell proliferation and survival, but the exact pathways and downstream effects need to be investigated further.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential anticancer activities of similar compounds , it’s possible that this compound could induce cell death or inhibit cell proliferation in certain cancer cell types.
Properties
IUPAC Name |
3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S2/c1-17-10-15-16-13(17)23(19,20)11-4-7-18(8-5-11)24(21,22)12-3-2-6-14-9-12/h2-3,6,9-11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPWROXKCOWFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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